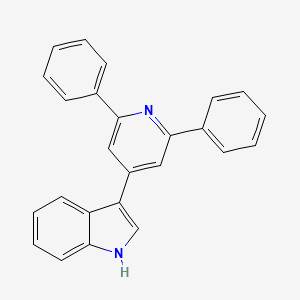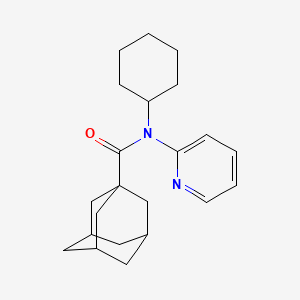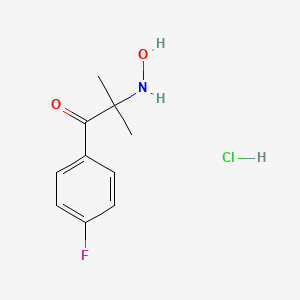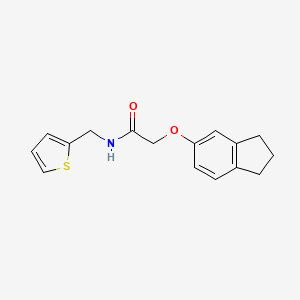
3-(2,6-diphenyl-4-pyridinyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-diphenyl-4-pyridinyl)-1H-indole, commonly known as DPP-4 inhibitor, is a class of drugs that are used to treat type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones are responsible for stimulating insulin production and reducing glucose production in the liver.
Mecanismo De Acción
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors work by inhibiting the enzyme 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, which is responsible for breaking down incretin hormones. Incretin hormones stimulate insulin production and reduce glucose production in the liver. By inhibiting 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors increase the levels of incretin hormones in the body, leading to increased insulin production and lower glucose levels.
Biochemical and Physiological Effects:
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a number of biochemical and physiological effects. Research has shown that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors can improve beta-cell function, increase insulin sensitivity, and reduce inflammation. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a positive effect on cardiovascular health, reducing the risk of heart disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have a number of advantages and limitations for lab experiments. One advantage is that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have a low risk of hypoglycemia and weight gain compared to other diabetes medications. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a positive effect on cardiovascular health, making them a potentially useful tool for studying cardiovascular disease. However, one limitation is that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors may not be effective for all patients with type 2 diabetes, and may not be effective in patients with advanced disease.
Direcciones Futuras
There are a number of future directions for 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors. One potential direction is the development of new 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors with improved efficacy and safety profiles. Another potential direction is the use of 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors in combination with other diabetes medications, to improve glycemic control and reduce the risk of complications. Finally, research is needed to better understand the long-term effects of 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors on cardiovascular health and other aspects of health and wellbeing.
Métodos De Síntesis
The synthesis method for 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors involves the reaction of 2,6-diphenyl-4-pyridinamine with indole-3-carboxaldehyde in the presence of a catalyst. The reaction produces 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, which is then purified using a series of chromatography techniques.
Aplicaciones Científicas De Investigación
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been extensively studied in the scientific community due to their potential for treating type 2 diabetes. Research has shown that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors can improve glycemic control, reduce HbA1c levels, and lower fasting plasma glucose levels. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a low risk of hypoglycemia and weight gain compared to other diabetes medications.
Propiedades
IUPAC Name |
3-(2,6-diphenylpyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-3-9-18(10-4-1)24-15-20(16-25(27-24)19-11-5-2-6-12-19)22-17-26-23-14-8-7-13-21(22)23/h1-17,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCKQYFPMKFVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-diphenylpyridin-4-yl)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)

![3-bromo-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5155560.png)

![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)

![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5155592.png)


![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)

![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)